molecular formula C13H14BrClN2O2 B13973747 tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13973747
M. Wt: 345.62 g/mol
InChI Key: NEXXVUXYPZCZKI-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its complex structure, which includes bromine, chlorine, and methyl substituents on a pyrrolo[2,3-b]pyridine core. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of pharmaceuticals with anti-cancer, anti-inflammatory, or antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound’s structure enables it to fit into binding sites on proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness: What sets tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate apart from similar compounds is the specific combination of bromine, chlorine, and methyl groups on the pyrrolo[2,3-b]pyridine core. This unique arrangement of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5-bromo-3-chloro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXVUXYPZCZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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